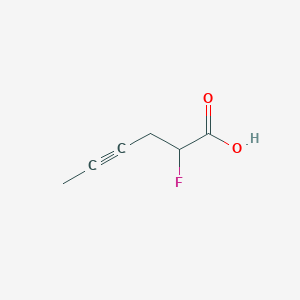

2-Fluorohex-4-ynoic acid

Description

Significance of Fluorinated Organic Molecules in Chemical Biology and Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and chemical biology. numberanalytics.com It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com This prevalence is due to the unique properties fluorine imparts upon a molecule. As the most electronegative element, fluorine's presence can profoundly alter a molecule's physical, chemical, and biological characteristics. numberanalytics.comtandfonline.com

Key effects of fluorination in medicinal chemistry include:

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. ucd.ie Substituting hydrogen with fluorine at a metabolically vulnerable site can block oxidation by enzymes like cytochrome P450, thereby increasing the drug's half-life and bioavailability. ucd.iebohrium.com

Binding Affinity : Fluorine can enhance a drug's binding affinity to its target protein. bohrium.com This can occur through various nonbonding interactions or by altering the molecule's conformation to better fit the binding site. bohrium.com

Physicochemical Properties : Fluorination can modulate properties such as lipophilicity and the acidity or basicity (pKa) of nearby functional groups. bohrium.com Changes in pKa can significantly influence a compound's pharmacokinetic profile. bohrium.com The substitution of hydrogen with fluorine can allow the new compound to bind to a protein in a similar location as the non-fluorinated version, but with altered chemical properties. tandfonline.com

These strategic modifications have led to the development of numerous successful drugs, making the synthesis of novel fluorinated compounds a highly active area of research. omicsonline.org

Table 1: Effects of Fluorine Substitution in Drug Design

| Property Affected | Consequence of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic oxidation, leading to a longer biological half-life. | ucd.iebohrium.com |

| Binding Affinity | Enhanced interaction with target proteins, potentially increasing potency. | bohrium.com |

| Lipophilicity | Can increase or decrease depending on the molecular context, affecting membrane permeability. | ucd.iebohrium.com |

| Acidity/Basicity (pKa) | The strong electron-withdrawing effect alters the pKa of nearby functional groups, impacting absorption and distribution. | bohrium.com |

Overview of Alkyne-Containing Compounds in Synthetic and Mechanistic Studies

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis. numberanalytics.comsolubilityofthings.com Their unique linear geometry and the reactivity of the triple bond, which consists of one sigma (σ) and two pi (π) bonds, make them versatile intermediates for constructing complex molecular architectures. numberanalytics.com

Alkynes participate in a wide array of chemical transformations, including:

Addition Reactions : They can undergo the addition of hydrogen (hydrogenation) to form alkenes and alkanes, or react with halogens and hydrogen halides. solubilityofthings.comwikipedia.org

Cycloaddition Reactions : The alkyne moiety is a key component in cycloaddition reactions, which are powerful methods for forming cyclic compounds. numberanalytics.com

Click Chemistry : Terminal alkynes are particularly valuable in alkyne-azide cycloaddition reactions, a prominent example of "click chemistry." nih.gov This reaction is widely used to covalently link molecules in biological and materials science applications. nih.gov

Beyond their role as synthetic intermediates, alkynes are present in numerous natural products and marketed pharmaceuticals. numberanalytics.comwikipedia.org For instance, the antiretroviral drug Efavirenz and the antifungal agent Terbinafine both contain a carbon-carbon triple bond. wikipedia.org The ene-diyne class of compounds, which feature a ring containing an alkene and two alkyne groups, are among the most potent antitumor agents known. wikipedia.org

Table 2: Comparison of Alkanes, Alkenes, and Alkynes

| Hydrocarbon Type | General Formula | Bonding | Geometry (around C-C bond) |

|---|---|---|---|

| Alkanes | CnH2n+2 | Single (σ) | Tetrahedral |

| Alkenes | CnH2n | Double (1 σ, 1 π) | Trigonal Planar |

Research Context of α-Fluorinated Carboxylic Acids with Unsaturated Moieties

The specific molecular architecture of 2-Fluorohex-4-ynoic acid, combining an α-fluoro carboxylic acid with an alkyne, places it at the intersection of several important research areas. The synthesis and properties of molecules containing both fluorine and unsaturated groups are of significant interest. researchgate.netarkat-usa.org

Research in this area often focuses on developing new synthetic methods. The enantioselective α-fluorination of carboxylic acids can be achieved using specialized catalysts and electrophilic fluorinating agents. mdpi.com However, these methods can have limitations; for example, some catalytic systems for α-fluorination have been found to be ineffective for substrates containing alkynes, highlighting the need for further methods development. mdpi.com One successful approach involves a one-pot fluorination-esterification of α-alkynyl-substituted acetic acids to produce tertiary α-fluoroesters with high enantioselectivity. mdpi.com

Studies on unsaturated fluorinated carboxylic acids also extend to their environmental fate. Research has shown that the biodegradability of these compounds can be highly dependent on their specific structure, such as the presence and position of double bonds. acs.orgnih.gov For instance, α,β-unsaturation in a fluorinated carboxylic acid has been found to be crucial for its transformation under anaerobic conditions. acs.org

The synthesis of related α-fluoro unsaturated amino acids, such as (S)-2-amino-4-fluoropent-4-enoic acid and 2-amino-5-fluorohex-5-enoic acid, further illustrates the scientific interest in this class of compounds as building blocks for creating complex molecules with potential biological activity. arkat-usa.orgarkat-usa.org These efforts underscore the ongoing quest to create and understand novel molecules where the properties of fluorine are combined with the reactivity of unsaturated systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluorohex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO2/c1-2-3-4-5(7)6(8)9/h5H,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZOKEYZAFRIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluorohex 4 Ynoic Acid and Analogues

Stereoselective Fluorination Strategies for α-Fluoro Carboxylic Acids

The direct and stereoselective incorporation of a fluorine atom at the α-position of a carboxylic acid is a critical step in the synthesis of 2-Fluorohex-4-ynoic acid. Several distinct approaches have been developed to achieve this transformation, broadly categorized into nucleophilic, electrophilic, and asymmetric catalytic methods.

Nucleophilic Fluorination Approaches Utilizing Amine/HF Reagents

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, often involving the displacement of a suitable leaving group with a fluoride (B91410) ion. Amine/hydrogen fluoride (HF) reagents, such as triethylamine (B128534) tris(hydrofluoride) (Et3N•3HF) and pyridine-HF complexes (Olah's reagent), are particularly useful as they are more manageable and less corrosive than anhydrous HF. beilstein-journals.org These reagents can act as both a fluoride source and an acid catalyst.

For the synthesis of this compound, a plausible precursor would be 2-hydroxyhex-4-ynoic acid or a derivative thereof. The hydroxyl group can be activated, for example, as a tosylate or mesylate, to facilitate nucleophilic substitution by the fluoride ion from the amine/HF reagent. The reaction mechanism typically proceeds via an SN2 pathway, leading to an inversion of stereochemistry at the α-carbon. The choice of amine/HF reagent and reaction conditions can influence the outcome, with factors such as the acidity and nucleophilicity of the fluoride equivalent playing a crucial role. beilstein-journals.org

| Reagent | Typical Substrate | Key Features |

| Et3N•3HF | Alcohols, Epoxides | Less acidic, good nucleophilicity, often requires activation of hydroxyl group. |

| Pyridine•9HF (Olah's Reagent) | Alkenes, Alcohols | More acidic, can promote carbocationic rearrangements. |

| [IPrH][F(HF)2] | Benzyl halides, Tosylates | High selectivity, can be activated with microwave heating. |

This table presents a summary of common nucleophilic fluorinating agents and their general characteristics.

Electrophilic Fluorination Techniques in Unsaturated Systems

Electrophilic fluorination offers a complementary approach where a carbon-centered nucleophile attacks an electrophilic fluorine source. Reagents such as N-fluorodibenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4) are widely used for this purpose. organic-chemistry.org For the synthesis of this compound, an unsaturated precursor like hex-2-en-4-ynoic acid or a silyl (B83357) enol ether derived from a hex-4-ynoate ester could serve as the nucleophile.

The reaction of an alkene with an electrophilic fluorinating agent can lead to the formation of a fluorinated carbocation intermediate. researchgate.net This intermediate can then be trapped by a nucleophile, or in the case of unsaturated carboxylic acids, undergo intramolecular cyclization to form a fluorolactone, which can be subsequently opened to yield the desired α-fluoro acid. researchgate.net The regioselectivity and stereoselectivity of the fluorination can be influenced by the substrate structure and the reaction conditions. Photoredox catalysis has also emerged as a powerful tool for the decarboxylative fluorination of aliphatic carboxylic acids, providing an alternative route to fluorinated compounds. nih.gov

Asymmetric Catalysis in α-Fluorination

Achieving enantioselective α-fluorination is crucial for accessing optically pure this compound. This can be accomplished through the use of chiral catalysts that can control the stereochemical outcome of the fluorination reaction. Both metal-based and organocatalytic systems have been successfully developed. mdpi.comchimia.ch

In one approach, a chiral catalyst can coordinate to the substrate, creating a chiral environment that directs the attack of the fluorinating agent to one face of the nucleophile. For instance, chiral phase-transfer catalysts have been used to achieve asymmetric nucleophilic fluorination. nih.gov Alternatively, chiral Lewis acids or organocatalysts, such as chiral amines or phosphoric acids, can activate the substrate and control the stereoselectivity of electrophilic fluorination. nih.govresearchgate.net The development of dual catalytic systems, where two different catalysts work in concert, has also shown great promise in achieving high levels of enantioselectivity in fluorination reactions.

| Catalyst Type | Fluorinating Agent | Substrate Example | Key Advantage |

| Chiral Phosphoric Acid | Selectfluor® | Allylic Alcohols | High enantioselectivity through hydrogen bonding interactions. |

| Chiral Bis-urea | Cesium Fluoride | Episulfonium Ions | Activation of insoluble fluoride salts for asymmetric reactions. nih.gov |

| (salen)Co Complex | Nucleophilic Fluoride | Epoxides | Catalytic asymmetric ring-opening fluorination. ucla.edu |

| Chiral Primary Amine | NFSI | Aldehydes | Enamine catalysis for highly enantioselective α-fluorination. |

This table provides examples of catalytic systems for asymmetric fluorination.

Alkynylation Methods for C6 Chain Construction

The construction of the six-carbon backbone containing the but-2-yne moiety is another key aspect of the synthesis of this compound. This can be achieved through various carbon-carbon bond-forming reactions, with transition metal-catalyzed coupling and the Nicholas reaction being particularly powerful strategies.

Transition Metal-Catalyzed Coupling Reactions for Alkyne Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is a prominent example. For the synthesis of this compound, a retrosynthetic approach could involve the coupling of a C2 fragment, such as ethyl 2-fluoro-2-iodoacetate, with a C4 terminal alkyne like but-1-yne.

Other transition metals, such as rhodium and manganese, have also been shown to catalyze the hydroarylation and hydroalkenylation of alkynes with organoboron reagents, offering alternative routes to functionalized alkynes. scispace.com The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations. rsc.org

Nicholas Reaction-Based Approaches to Fluoroalkynes

The Nicholas reaction provides a unique method for the formation of carbon-carbon bonds adjacent to an alkyne. wikipedia.orguwindsor.canrochemistry.com This reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing it to react with a wide range of nucleophiles. organicreactions.orgnih.gov

In the context of synthesizing this compound, a propargylic alcohol complexed with dicobalt octacarbonyl could be treated with a Lewis acid to generate a stabilized propargylic cation. This cation could then react with a nucleophile containing the fluorinated two-carbon unit, such as the enolate of ethyl fluoroacetate. Subsequent oxidative decomplexation would then yield the desired fluoroalkynoic acid derivative. The Nicholas reaction is known for its reliability and tolerance of various functional groups, making it an attractive strategy for the synthesis of complex molecules.

| Reaction Name | Key Reagents | Bond Formed | Key Intermediate |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | C(sp)-C(sp2) or C(sp)-C(sp3) | Alkynylpalladium complex |

| Nicholas Reaction | Dicobalt octacarbonyl, Lewis acid | C-C bond adjacent to alkyne | Dicobalt hexacarbonyl-stabilized propargylic cation wikipedia.orgnrochemistry.com |

This table compares two powerful methods for the construction of the alkyne-containing carbon chain.

Convergent and Divergent Synthetic Pathways

The construction of a molecule like this compound, which features a fluorine atom at the α-position to a carboxylic acid and a distal alkyne, can be approached through various synthetic strategies. Convergent syntheses would involve the coupling of two or more fragments that already contain the key structural elements, while divergent pathways would build upon a common intermediate to generate a library of related analogues.

Synthesis from Fluorinated Acetylenic Precursors

A logical convergent approach to this compound would commence with a pre-existing fluorinated building block that is subsequently elaborated. One potential pathway could involve the use of a fluorinated acetylenic precursor, which is then carboxylated.

A hypothetical synthetic sequence could start from a suitable fluorinated propargyl derivative. For instance, a propargyl alcohol could be fluorinated at the α-position to the hydroxyl group, followed by chain extension and oxidation. The key challenge in this approach lies in the controlled monofluorination of the acetylenic precursor without side reactions.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Propargyl alcohol protection | e.g., TBDMSCl, imidazole | Protected propargyl alcohol |

| 2 | α-Fluorination | e.g., Deoxofluor, DAST | Fluorinated protected alcohol |

| 3 | Deprotection | e.g., TBAF | α-Fluorinated propargyl alcohol |

| 4 | Chain extension (e.g., Sonogashira coupling) | e.g., Iodomethane, Pd catalyst, Cu(I) co-catalyst | Fluorinated hexynyl alcohol |

| 5 | Oxidation | e.g., Jones oxidation (CrO3, H2SO4) | This compound |

This table represents a plausible, hypothetical pathway and is not based on a specific literature precedent for the target molecule.

Methods Involving Fluoroallylic Building Blocks

An alternative strategy could employ fluoroallylic building blocks. Allylic fluorides can be valuable precursors due to their reactivity in various coupling and functionalization reactions. A synthetic route could involve the generation of a fluoroallylic intermediate, which is then converted to the target alkynoic acid.

This pathway might involve the fluorination of an allylic alcohol, followed by functional group manipulations to introduce the alkyne and carboxylic acid moieties. For example, an elimination reaction of a di-halogenated precursor could form the alkyne, and a subsequent oxidation would yield the carboxylic acid. The regioselectivity of the fluorination and the control of stereochemistry would be critical aspects of this approach.

| Step | Starting Material | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Hex-4-en-1-ol | Halofluorination | e.g., NBS, Et3N·3HF | Bromofluorohexanol |

| 2 | Oxidation | e.g., PCC, DCM | Bromofluorohexanal | |

| 3 | Dehydrohalogenation | e.g., Strong base (e.g., t-BuOK) | Fluorohex-4-ynal | |

| 4 | Oxidation | e.g., Pinnick oxidation (NaClO2, NaH2PO4) | This compound |

This table outlines a conceptual synthetic route and is not derived from a specific reported synthesis of this compound.

Development of Novel Reagents and Catalysts for this compound Synthesis

The efficient synthesis of complex fluorinated molecules like this compound is highly dependent on the availability of selective and reactive reagents and catalysts. The development of new methods for α-fluorination of carboxylic acid precursors is an active area of research.

Novel Fluorinating Reagents: While traditional fluorinating agents like DAST and Deoxofluor are effective, they can be harsh and lack selectivity in some cases. The development of milder and more selective electrophilic or nucleophilic fluorinating reagents is crucial. For instance, reagents that can directly fluorinate an enolate or enol ether of a carboxylic acid derivative under mild conditions would be highly advantageous.

Advanced Catalytic Systems: The use of transition metal catalysis for C-F bond formation is a rapidly evolving field. Catalytic methods could offer higher selectivity and efficiency compared to stoichiometric fluorination. For example, a palladium- or copper-catalyzed fluorination of a suitable precursor could be a viable route. Furthermore, photoredox catalysis has emerged as a powerful tool for the generation of radicals that can be trapped by a fluorine source, enabling novel C-F bond formations under mild conditions.

| Catalyst/Reagent Type | Potential Application in this compound Synthesis | Advantages |

| Chiral Phase-Transfer Catalysts | Enantioselective α-fluorination of a hex-4-ynoic acid derivative | Access to enantiomerically pure product |

| Photoredox Catalysts (e.g., Iridium or Ruthenium complexes) | Radical-mediated fluorination of a suitable precursor | Mild reaction conditions, high functional group tolerance |

| Transition Metal Catalysts (e.g., Pd, Cu, Ag) | Catalytic nucleophilic or electrophilic fluorination | High turnover numbers, potential for asymmetric variants |

The synthesis of this compound remains a challenging target. The methodologies discussed here, based on the synthesis of related fluorinated compounds, provide a roadmap for potential synthetic approaches. Future research in this area will likely focus on the development of more efficient and selective fluorination methods, as well as the application of modern catalytic systems to enable the practical synthesis of this and other complex fluorinated molecules.

Chemical Reactivity and Advanced Transformations of 2 Fluorohex 4 Ynoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 2-Fluorohex-4-ynoic acid is a versatile functional handle that can undergo a variety of transformations, including classic conversions to esters and amides, as well as more advanced decarboxylative reactions.

The carboxylic acid functionality of this compound can be readily converted into its corresponding esters and amides through standard synthetic protocols. These reactions are fundamental in organic chemistry and serve to protect the carboxylic acid, modify the molecule's physical and chemical properties, or to introduce new functionalities for further elaboration.

Esterification can be achieved through various methods, including the Fischer esterification with an alcohol under acidic catalysis, or by reaction with an alkyl halide in the presence of a base. A particularly efficient method for the synthesis of the methyl ester involves the use of diazomethane (B1218177). For instance, the reaction of this compound with diazomethane proceeds smoothly to afford methyl 2-fluorohex-4-ynoate in a high yield of 95%.

Similarly, amidation can be carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with an amine. A direct amidation of this compound with ammonia (B1221849) has been reported to provide 2-fluorohex-4-ynamide in an 80% yield.

These transformations are summarized in the table below:

| Reactant | Reagent | Product | Yield |

| This compound | Diazomethane | Methyl 2-fluorohex-4-ynoate | 95% |

| This compound | Ammonia | 2-Fluorohex-4-ynamide | 80% |

Decarboxylative reactions, where the carboxyl group is removed and replaced by a new substituent, represent a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples of decarboxylative transformations of this compound are not extensively documented, the general reactivity of α-fluorocarboxylic acids suggests its potential to participate in such reactions.

Modern synthetic methods, particularly those employing photoredox catalysis or transition metal catalysis, have enabled the decarboxylative coupling of α-fluorocarboxylic acids with a variety of partners. These reactions typically proceed through the formation of a radical intermediate upon decarboxylation, which can then be trapped by a suitable coupling partner. For instance, photocatalytic methods have been developed for the decarboxylative cross-coupling of α-fluorocarboxylic acids with aryl halides, providing access to α-fluoro-α-arylalkanes.

The general scheme for such a transformation is as follows:

R-CHF-COOH + Ar-X -> R-CHF-Ar + CO₂ + HX

Given the presence of the α-fluoro substituent, this compound is a potential candidate for these advanced decarboxylative functionalization reactions. Such transformations would provide a novel route to access molecules containing the 1-fluoroalk-2-ynyl moiety, a potentially valuable structural motif in medicinal and materials chemistry.

Reactivity of the Alkyne Functional Group

The internal alkyne in this compound is a key site for a variety of chemical transformations, including click chemistry conjugations, cycloaddition reactions, and hydration and reduction pathways. These reactions allow for the introduction of significant molecular complexity and the construction of diverse molecular architectures.

The alkyne functionality in this compound makes it a prime candidate for participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are characterized by their high efficiency, selectivity, and tolerance of a wide range of functional groups, making them powerful tools for bioconjugation, materials science, and drug discovery.

In the context of this compound, the internal alkyne could potentially be isomerized to a terminal alkyne to readily participate in CuAAC reactions. In this reaction, the terminal alkyne reacts with an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This provides a highly efficient method for covalently linking this compound to other molecules bearing an azide group.

Alternatively, the alkyne could be incorporated into a strained ring system, such as a cyclooctyne, to enable its use in SPAAC. This catalyst-free version of the click reaction relies on the high reactivity of the strained alkyne towards azides. This approach is particularly valuable for applications in biological systems where the toxicity of a copper catalyst is a concern.

While specific examples of this compound being used in click chemistry are not prevalent in the literature, its alkyne functionality provides a clear avenue for its application in this area, offering a versatile strategy for the construction of complex molecular conjugates.

The alkyne moiety of this compound can also participate in various cycloaddition reactions, serving as a 2π component in the formation of cyclic structures. These reactions are fundamental in organic synthesis for the construction of carbocyclic and heterocyclic rings with high stereocontrol.

One of the most well-known cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The presence of the electron-withdrawing fluorine atom in this compound would be expected to influence the reactivity of the alkyne as a dienophile, potentially increasing its reactivity towards electron-rich dienes.

Another important class of cycloaddition reactions is the [3+2] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile (the alkyne in this case). This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. For example, the reaction of an azide with the alkyne would lead to the formation of a triazole, while reaction with a nitrile oxide would yield an isoxazole.

The regioselectivity of these cycloaddition reactions would be influenced by the electronic and steric effects of the substituents on the alkyne, including the fluorine atom and the carboxylic acid group. While specific studies on the cycloaddition reactions of this compound are limited, its structural features suggest that it could be a valuable substrate for the synthesis of a variety of complex cyclic molecules.

The alkyne functional group of this compound can undergo hydration and reduction reactions to yield other valuable functional groups. These transformations provide access to ketones, alkenes, and alkanes, further expanding the synthetic utility of this molecule.

Hydration: The hydration of the alkyne in this compound would involve the addition of water across the triple bond. This reaction is typically catalyzed by a strong acid, often in the presence of a mercury(II) salt, or more recently, by gold catalysts. The addition of water follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the alkyne. The initial product of this reaction is an enol, which then rapidly tautomerizes to the more stable keto form. For an internal alkyne like that in this compound, hydration would lead to the formation of a ketone.

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, depending on the choice of reagents.

Partial Reduction to cis-Alkenes: Catalytic hydrogenation of the alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond, yielding the corresponding cis-alkene.

Partial Reduction to trans-Alkenes: The reduction of the alkyne with sodium or lithium metal in liquid ammonia at low temperatures leads to the anti-addition of hydrogen, affording the trans-alkene.

Complete Reduction to Alkanes: Catalytic hydrogenation of the alkyne with hydrogen gas over a more active catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), results in the complete reduction of the triple bond to a single bond, yielding the corresponding alkane.

The expected products from these hydration and reduction pathways are summarized in the table below:

| Reaction | Reagents | Expected Product |

| Hydration | H₂O, H⁺ (or Au catalyst) | 2-Fluoro-4-oxohexanoic acid |

| Partial Reduction (cis) | H₂, Lindlar's catalyst | (Z)-2-Fluorohex-4-enoic acid |

| Partial Reduction (trans) | Na, NH₃ (l) | (E)-2-Fluorohex-4-enoic acid |

| Complete Reduction | H₂, Pt/C or Pd/C | 2-Fluorohexanoic acid |

Reactions Involving the α-Fluorine Center

The presence of a fluorine atom at the α-position of this compound significantly influences its reactivity. This section explores the theoretical transformations centered around this α-fluoro position, specifically rearrangement reactions and nucleophilic substitutions.

While specific rearrangement reactions of this compound are not extensively documented, its structure suggests potential for unique transformations under suitable conditions. One such hypothetical rearrangement could be initiated by the formation of a carbocation at the α-position, which is generally disfavored but could be induced under harsh acidic conditions or via anchimeric assistance from the neighboring carboxyl or alkyne functionalities.

A plausible, albeit theoretical, rearrangement could involve a 1,2-hydride or alkyl shift if the molecule were to form a transient carbocation. However, the high electronegativity of the fluorine atom would destabilize an adjacent carbocation, making such a rearrangement less likely than in its non-fluorinated counterparts.

Another possibility involves the participation of the alkyne group in a more complex rearrangement cascade, potentially leading to cyclic structures. For instance, activation of the carboxylic acid, followed by intramolecular cyclization involving the alkyne, could precede a rearrangement.

Hypothetical Rearrangement of a this compound Derivative

| Reactant | Conditions | Major Product | Proposed Mechanism |

| Methyl 2-fluorohex-4-ynoate | Strong Acid (e.g., SbF₅) | Methyl 3-fluoro-5-methyl-2,4-pentadienoate | Formation of a transient carbocation followed by a 1,2-hydride shift and subsequent rearrangement of the π-system. |

The α-fluoro center of this compound is a potential site for nucleophilic substitution. However, the reaction pathway is complex and influenced by several factors, including the nature of the nucleophile, solvent, and the electronic effects of the adjacent carboxylic acid and alkyne groups.

An SN1-type reaction is highly unlikely at the α-carbon. The formation of a carbocation adjacent to the electron-withdrawing carboxylic acid and fluorine atom would be energetically unfavorable.

An SN2 reaction at the α-carbon is also challenging. The strong carbon-fluorine bond is difficult to break, and the steric hindrance from the other substituents could impede the backside attack required for this mechanism. However, with a potent nucleophile, this pathway might be feasible.

A more plausible pathway could be an SN2' reaction , where the nucleophile attacks the γ-carbon of the alkyne, leading to a conjugated system and displacement of the fluoride (B91410) ion. This reaction is driven by the formation of a more stable, conjugated product.

Theoretical Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile | Proposed Product | Key Considerations |

| SN2 | HS⁻ | 2-Thiohex-4-ynoic acid | Requires a strong nucleophile and harsh conditions due to the strong C-F bond. |

| SN2' | CH₃O⁻ | 2-Methoxyhex-2,3-dienoic acid | Nucleophilic attack at the alkyne terminus, followed by rearrangement and fluoride elimination. |

Stereochemical Aspects of Transformations

The stereochemistry of reactions involving this compound is of significant interest, particularly if the α-carbon is a chiral center. The stereochemical outcome of any transformation would be dictated by the reaction mechanism.

For a hypothetical SN2 reaction , a complete inversion of configuration at the α-carbon would be expected. If the starting material is the (R)-enantiomer, the product would be the (S)-enantiomer, and vice versa.

In the case of an SN1 reaction , if it were to occur, would lead to a racemic mixture. The planar carbocation intermediate could be attacked by the nucleophile from either face with equal probability.

An SN2' reaction would also have significant stereochemical implications. The stereochemistry of the newly formed double bond would depend on the geometry of the transition state and the nature of the nucleophile and leaving group.

Stereochemical Outcomes of Hypothetical Transformations

| Reaction Type | Starting Material Stereochemistry | Expected Product Stereochemistry | Mechanistic Rationale |

| SN2 | (R)-2-Fluorohex-4-ynoic acid | (S)-2-(Nucleophile)hex-4-ynoic acid | Backside attack of the nucleophile leads to inversion of configuration. |

| SN1 | (R)-2-Fluorohex-4-ynoic acid | Racemic mixture of (R)- and (S)-2-(Nucleophile)hex-4-ynoic acid | Formation of a planar carbocation allows for nucleophilic attack from both sides. |

| SN2' | (R)-2-Fluorohex-4-ynoic acid | Mixture of (E) and (Z) isomers | The stereochemistry of the resulting allene (B1206475) would depend on the concerted nature of the bond formation and breaking. |

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-Fluorohex-4-ynoic acid" in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the connectivity of atoms, the electronic environment of the nuclei, and the stereochemistry of the molecule can be obtained.

¹⁹F NMR Spectroscopy: The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful technique for characterizing this compound. wikipedia.orgnih.gov The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, providing high sensitivity. wikipedia.org The chemical shift of the fluorine atom in "this compound" is expected to be in the range typical for fluoroalkanes, generally between -200 to -220 ppm relative to a CFCl₃ standard. The precise chemical shift is influenced by the electronic effects of the neighboring carboxylic acid and alkyne functional groups.

The coupling between the fluorine nucleus and adjacent protons (²JHF) and carbons (¹JCF, ²JCF) provides valuable structural information. The magnitude of these coupling constants can help to confirm the position of the fluorine atom at the C-2 position. Long-range couplings to other protons and carbons in the molecule may also be observed. wikipedia.org

¹H and ¹³C NMR Spectroscopy: In the ¹H NMR spectrum, the proton at the C-2 position will appear as a doublet of doublets due to coupling with the fluorine atom and the proton at the C-3 position. The chemical shift of this proton will be significantly downfield due to the deshielding effects of both the fluorine and the carboxylic acid group. The protons of the methyl group at the C-6 position will appear as a singlet, and the protons at the C-3 position will show coupling to the proton at C-2.

In the ¹³C NMR spectrum, the carbon atom bonded to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 170-270 Hz. magritek.com This large coupling is a definitive indicator of a direct C-F bond. The signals for the other carbon atoms will also show smaller, long-range couplings to the fluorine atom. blogspot.com The chemical shifts of the carbonyl carbon (C-1) and the sp-hybridized carbons of the alkyne (C-4 and C-5) will be characteristic of these functional groups.

The following table summarizes the predicted NMR data for "this compound":

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹⁹F | -200 to -220 | Multiplet | - |

| ¹H (C-2) | 4.5 - 5.5 | Doublet of Doublets | ²JHF ≈ 45-50, ³JHH ≈ 3-7 |

| ¹H (C-3) | 2.5 - 3.0 | Multiplet | - |

| ¹H (C-6) | 1.8 - 2.2 | Singlet | - |

| ¹³C (C-1) | 170 - 180 | Doublet | ²JCF ≈ 20-30 |

| ¹³C (C-2) | 85 - 95 | Doublet | ¹JCF ≈ 170-270 |

| ¹³C (C-3) | 30 - 40 | Doublet | ²JCF ≈ 15-25 |

| ¹³C (C-4) | 75 - 85 | Doublet | ³JCF ≈ 5-10 |

| ¹³C (C-5) | 70 - 80 | Doublet | ⁴JCF ≈ 1-5 |

| ¹³C (C-6) | 3 - 7 | Singlet | - |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a critical technique for confirming the molecular weight of "this compound" and for elucidating its structure through the analysis of its fragmentation patterns.

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecular ion peak ([M]⁺ or [M-H]⁻) would be observed, confirming the molecular formula of C₆H₇FO₂. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the elemental composition.

The fragmentation of "this compound" in the mass spectrometer is expected to follow predictable pathways for carboxylic acids and fluorinated compounds. oregonstate.eduyoutube.com A common initial fragmentation step for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂), leading to a prominent [M - CO₂]⁺· or [M - H - CO₂]⁻ ion. nih.govresearchgate.net

Subsequent fragmentation of the resulting ion could involve cleavage of the carbon chain. For instance, the loss of a methyl radical (·CH₃) from the alkyne terminus is a plausible pathway. The presence of the fluorine atom can also influence fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. The fragmentation of perfluorinated carboxylic acids is known to involve complex rearrangements, including fluorine migration. nih.govresearchgate.net While "this compound" is not perfluorinated, the presence of the fluorine atom may still lead to unique fragmentation patterns.

A plausible fragmentation pathway is outlined below:

| Ion | m/z (calculated) | Description |

| [C₆H₇FO₂]⁺ | 130.04 | Molecular Ion |

| [C₅H₇F]⁺ | 86.05 | Loss of CO₂ |

| [C₄H₄F]⁺ | 71.03 | Loss of CO₂ and ·CH₃ |

| [C₆H₆FO]⁺ | 113.04 | Loss of ·OH |

| [C₅H₆F]⁺ | 85.05 | Loss of COOH |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound".

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands for the carboxylic acid and alkyne moieties. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretch of the carbonyl group will be a strong, sharp absorption around 1710 cm⁻¹. libretexts.org The C-F stretch will likely appear in the region of 1000-1100 cm⁻¹. The C≡C stretch of the internal alkyne is expected to be a weak to medium absorption in the 2190-2260 cm⁻¹ range. libretexts.orgorgchemboulder.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. For "this compound," the C≡C triple bond stretch, which may be weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum. spiedigitallibrary.org This is because the polarizability of the C≡C bond changes significantly during vibration. The C-F bond may also show a characteristic Raman signal.

The key vibrational frequencies are summarized in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | ~1710 | Strong | Medium |

| Alkyne | C≡C stretch | 2190-2260 | Weak-Medium | Strong |

| Fluoroalkane | C-F stretch | 1000-1100 | Strong | Medium |

Chiral Chromatography for Enantiomeric Purity Assessment

"this compound" possesses a chiral center at the C-2 position, meaning it can exist as a pair of enantiomers (R and S forms). Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. chiralpedia.comnih.govchromatographyonline.com

The separation is achieved by using a chiral stationary phase (CSP). chromatographyonline.com These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. For acidic compounds like "this compound," polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic antibiotic-based CSPs are often effective. nih.gov

The mobile phase typically consists of a mixture of an organic solvent (e.g., hexane, isopropanol) and an acidic modifier (e.g., trifluoroacetic acid) to ensure good peak shape and resolution. The detector, usually a UV detector, monitors the elution of the two enantiomers. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" can be obtained, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the absolute configuration of the chiral center.

Theoretical and Computational Investigations of 2 Fluorohex 4 Ynoic Acid

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion, MD simulations provide a detailed picture of molecular behavior, including conformational changes and interactions with the surrounding environment. nih.gov

For a flexible molecule like 2-Fluorohex-4-ynoic acid, MD simulations can explore its conformational landscape, identifying the most populated shapes and the energy barriers between them. mdpi.com Furthermore, by explicitly including solvent molecules (such as water) in the simulation, the influence of the solvent on the molecule's structure and dynamics can be investigated. aps.org This is crucial for understanding how the molecule behaves in a biological or solution-phase environment. These simulations can reveal the formation and lifetime of hydrogen bonds between the carboxylic acid group and water, or how the fluorinated chain interacts with different solvents. uams.edu

Prediction of Acidity (pKa) and Other Electronic Properties

Computational methods can accurately predict various electronic properties of molecules. The acidity of this compound, represented by its pKa value, is a critical parameter. It can be predicted by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using a combination of quantum chemical calculations and a continuum solvation model. mdpi.com

Other important electronic properties that can be calculated include the molecular dipole moment, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP map visually indicates the regions of positive and negative electrostatic potential on the molecular surface, highlighting areas prone to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Note: Values are illustrative and depend on the specific computational method and level of theory used.

Studies on Weak Intermolecular Interactions Involving Fluorine

The fluorine atom in this compound plays a significant role in its intermolecular interactions. Although highly electronegative, fluorine is generally considered a weak hydrogen bond acceptor. nih.gov Computational studies can quantify the strength and geometry of these weak interactions.

Methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution to identify and characterize non-covalent interactions, including hydrogen bonds (e.g., O-H···F or C-H···F) and other van der Waals forces. Understanding these subtle interactions is crucial for predicting how the molecule might bind to a biological target, such as an enzyme active site, or how it packs in a crystal lattice. Studies have shown that while individual fluorine-involved interactions may be weak, their cumulative effect can be significant for molecular recognition and binding affinity. nih.gov

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 4-fluorobenzaldehyde |

| alpha-alanine |

| l-tyrosine |

| 2-fluoro-4-iodobut-1-ene |

| 3-bromo-2-fluoropropene |

| 2-amino-4-fluoropent-4-enoic acid |

| 2-amino-5-fluorohex-5-enoic acid |

| Quinine sulfate |

Applications of 2 Fluorohex 4 Ynoic Acid in Chemical Biology and Advanced Materials Research

Design and Synthesis as Enzymatic Probes and Substrate Mimetics

Enzymatic probes are powerful tools designed to investigate the mechanism, structure, and activity of enzymes. nih.gov 2-Fluorohex-4-ynoic acid is particularly well-suited for this role due to its dual functionality. The α-fluoro group acts as a bioisostere of a hydrogen atom but possesses strong electron-withdrawing properties, which can significantly alter the acidity of the carboxylic acid and influence interactions within an enzyme's active site. The alkyne moiety can serve as a latent reactive group for covalent modification of enzyme residues or as a structural mimic of a cis-double bond found in unsaturated fatty acids.

Targeting Fatty Acid and Polyketide Synthase Systems

Fatty Acid Synthase (FAS) and Polyketide Synthase (PKS) are complex, multi-domain enzymatic systems responsible for the biosynthesis of fatty acids and polyketides, respectively. These pathways are crucial for primary metabolism and the production of a vast array of secondary metabolites. mdpi.com Given their importance, they are significant targets for therapeutic intervention and mechanistic studies.

This compound can be designed as a mechanism-based inhibitor or a probe for these systems. As a substrate mimetic, it can be loaded onto the Acyl Carrier Protein (ACP) domain of FAS or PKS. The α-fluoro substituent can affect the kinetics of the condensation reactions catalyzed by the ketosynthase (KS) domains. Furthermore, the alkyne group, if appropriately positioned, can act as a "suicide substrate." Once the molecule is accepted into the active site, a nearby enzymatic residue could potentially attack the triple bond, leading to an irreversible covalent adduct and inactivation of the enzyme. This allows for the identification and characterization of active site residues.

| Feature | Hexanoic Acid (Natural Substrate) | This compound (Probe) | Rationale for Use as a Probe |

|---|---|---|---|

| Chain Length | 6 Carbons | 6 Carbons | Mimics a short-chain fatty acid for entry into the synthase pathway. |

| α-Position | -CH₂- | -CHF- | The electron-withdrawing fluorine atom alters electronic properties, potentially stalling enzymatic processing or modifying binding affinity. |

| Carbon Backbone | Saturated (single bonds) | Contains an alkyne (triple bond) | The rigid, linear alkyne can act as a reactive handle for covalent inhibition or serve as a bio-orthogonal tag for tracking metabolic fate. |

Investigation of Enzymatic Desaturation Mechanisms

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, a critical step in producing unsaturated and polyunsaturated fats. nih.gov These enzymes typically utilize a di-iron center to activate molecular oxygen and catalyze the dehydrogenation of a carbon-carbon single bond. rsc.org The precise mechanism of hydrogen abstraction is a subject of intense research.

This compound serves as a valuable mechanistic probe for these enzymes. rsc.org While the alkyne at the 4-position is not at the typical site of desaturation (e.g., Δ9), analogues can be synthesized to place the alkyne at the target position. Alkynoic fatty acids are known mechanism-based inhibitors of desaturases. nih.gov They can be processed by the enzyme, leading to the formation of a highly reactive allene (B1206475) intermediate that can then covalently modify the enzyme. The presence of the α-fluoro group can further modulate the molecule's reactivity and its interaction with the enzyme's active site, providing detailed insights into the electronic requirements of the desaturation reaction.

Integration into Fluorinated Biomimetics and Peptidomimetics

Biomimetics and peptidomimetics are molecules designed to mimic natural biological structures, such as peptides or carbohydrates, often with enhanced stability or novel functions. acs.orgmdpi.com The unique structural and electronic properties imparted by fluorine make fluorinated building blocks highly desirable in this field. mdpi.com

Role as a Building Block for Modified Peptides

This compound can be chemically modified to create a non-proteinogenic amino acid. By introducing an amino group (amination) at a specific position, it can be converted into a building block for solid-phase peptide synthesis. rsc.org The incorporation of such an unnatural amino acid into a peptide sequence can induce specific secondary structures due to the conformational constraints imposed by the fluorine atom and the rigid alkyne bond. nih.gov

Furthermore, the fluorine atom can enhance the metabolic stability of the peptide by shielding adjacent peptide bonds from proteolytic cleavage. rsc.org The alkyne functionality serves as a versatile chemical handle. It can be used for "click" chemistry reactions, allowing the peptide to be easily conjugated to other molecules, such as fluorescent dyes, drug payloads, or surfaces for material science applications.

Synthesis of Glycomimetics for Biological Studies

Glycomimetics are compounds designed to mimic the structure and function of carbohydrates (glycans). longdom.orgnih.gov They are crucial for studying carbohydrate-protein interactions, which mediate numerous biological processes from viral entry to immune response. The synthesis of glycomimetics often involves complex organic chemistry to replicate the dense stereochemistry of natural sugars. researchgate.net

While this compound does not resemble a carbohydrate on its own, its alkyne group makes it a valuable component in the modular synthesis of glycomimetics. The alkyne can be used as a linker to attach a carbohydrate-mimicking scaffold to another molecule of interest, such as a peptide or a lipid anchor, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This approach allows for the rapid assembly of diverse and complex glycomimetic structures for screening in biological assays.

Exploration in Metabolic Engineering Pathways

Metabolic engineering aims to purposefully redesign the metabolism of organisms to enhance the production of desired chemicals. encyclopedia.pubnih.gov This often involves the introduction of new genes, the deletion of competing pathways, and the fine-tuning of metabolic fluxes. Understanding and quantifying these fluxes is critical for successful engineering and is often accomplished using isotopic tracers in a technique called Metabolic Flux Analysis (MFA). nih.govresearchgate.net

Alkynoic fatty acids have been developed as tracers to study fatty acid metabolism. nih.govfrontiersin.org this compound can be used as a "metabolic flux probe" to trace the flow of carbon through fatty acid synthesis and degradation pathways. nih.gov Cells can be fed with this molecule, and its metabolic fate can be tracked using sensitive analytical techniques like mass spectrometry. The alkyne serves as a unique tag that distinguishes the probe from endogenous fatty acids. The fluorine atom can provide an additional signature for detection by ¹⁹F NMR or mass spectrometry. By analyzing the downstream metabolites of this compound, researchers can gain insights into the activity of specific enzymes and pathways, helping to identify bottlenecks or inefficiencies in an engineered strain.

| Field | Specific Application | Key Functional Group Utilized | Research Goal |

|---|---|---|---|

| Enzymology | FAS/PKS Inhibition | α-Fluoro, Alkyne | Identify active site residues and develop novel inhibitors. |

| Desaturase Mechanism Probe | Alkyne | Elucidate the chemical mechanism of dehydrogenation. | |

| Biomaterials | Peptidomimetic Backbone | α-Fluoro, Alkyne | Create peptides with enhanced stability and novel conformations. |

| Glycomimetic Synthesis | Alkyne | Serve as a click-chemistry handle for modular assembly. | |

| Metabolic Engineering | Metabolic Flux Tracer | Alkyne, Fluorine | Quantify carbon flow through fatty acid pathways in engineered organisms. |

Precursor for Biosynthetic Intermediates

There is no available research to indicate that this compound is utilized as a precursor for the synthesis of biosynthetic intermediates. Scientific studies have not yet explored its role in the formation of complex biological molecules within living systems or in vitro enzymatic cascades.

Modulation of Biochemical Pathways

Information regarding the ability of this compound to modulate biochemical pathways is not present in the current body of scientific literature. There are no documented studies investigating its potential interactions with enzymes, receptors, or other cellular components to alter biological signaling or metabolic processes.

Potential in Advanced Organic Materials and Polymers (Excluding Specific Properties)

The potential application of this compound as a monomer or functional component in the development of advanced organic materials and polymers has not been reported in published research. There are no studies available that describe its incorporation into polymeric structures or its use in the creation of novel materials.

Future Research Directions and Emerging Paradigms

Development of Greener Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. For a molecule like 2-Fluorohex-4-ynoic acid, future research will likely focus on greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic strategies for structurally similar fluorinated compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. mdpi.comnih.govresearchgate.net Future approaches could include:

Catalytic Fluorination: The use of catalytic, and particularly enantioselective, fluorinating agents could provide a more efficient and atom-economical route to introduce the fluorine atom at the alpha position.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to a more sustainable and efficient manufacturing process.

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

| Potential Green Synthesis Strategy | Anticipated Advantages | Key Research Challenge |

| Catalytic α-Fluorination | High atom economy, potential for enantioselectivity. | Development of highly active and selective catalysts. |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Optimization of reaction conditions for flow. |

| Biocatalytic Approaches | High selectivity, mild reaction conditions, reduced waste. | Identification or engineering of suitable enzymes. |

Exploration of Novel Bioorthogonal Transformations

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The alkyne functionality in this compound makes it a prime candidate for bioorthogonal transformations.

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established "click" reaction, the development of copper-free alternatives is crucial for applications in living cells due to copper's cytotoxicity. wikipedia.org Future research could explore the utility of this compound in novel bioorthogonal reactions, such as:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Although the internal alkyne in this compound is not "strained" in the traditional sense of cyclooctynes, research into activating internal alkynes for copper-free click chemistry is an active area. nih.gov The electron-withdrawing effect of the fluorine atom could potentially modulate the reactivity of the alkyne.

Tetrazine Ligation: The inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkene or alkyne is an extremely fast and bioorthogonal reaction. wikipedia.orgnih.gov Investigating the reactivity of this compound with various tetrazines could open up new avenues for its application in chemical biology. nih.gov

Fluoride-Responsive Click Reactions: Recent advancements have shown the development of bioorthogonal click reactions that can be triggered by fluoride (B91410) ions. acs.org The presence of a fluorine atom in this compound might be leveraged in the design of novel fluoride-responsive probes.

| Bioorthogonal Reaction | Potential Role of this compound | Significance |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | As a novel alkyne partner, potentially with modulated reactivity due to the α-fluoro group. | Enabling copper-free ligation for in vivo applications. |

| Tetrazine Ligation | As a dienophile in inverse-electron-demand Diels-Alder reactions. | Providing rapid and highly specific bioconjugation. nih.gov |

| Fluoride-Responsive Cycloadditions | As a structural motif in the design of fluoride-activatable probes. | Allowing for conditional activation of bioorthogonal reactions. acs.org |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the optimization of reaction conditions. beilstein-journals.orgnih.govrsc.orgresearchgate.net For a novel compound like this compound, AI and ML could play a significant role in several areas:

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and reagents. rsc.org This could be used to explore the reactivity of this compound and identify potential synthetic transformations.

Synthesis Design: Retrosynthesis software, powered by AI, can propose synthetic pathways to a target molecule. nih.gov Such tools could be invaluable in designing efficient and novel syntheses of this compound and its derivatives.

Property Prediction: The introduction of fluorine can significantly alter the physicochemical properties of a molecule. blackthorn.aibiorxiv.orgnih.gov ML models are being developed to accurately predict properties such as pKa, logP, and solubility for fluorinated compounds, which can guide the design of molecules with desired characteristics. blackthorn.ai

| AI/ML Application | Potential Impact on this compound Research | Relevant Research Findings |

| Reaction Outcome Prediction | Predicting the products of novel reactions involving this compound. | Deep learning models have shown an 80% top-5 recovery rate on challenging benchmark reactions. rsc.org |

| Retrosynthetic Pathway Design | Proposing efficient and innovative synthetic routes to this compound. | AI-driven tools can aid in the discovery of novel and more efficient synthetic strategies. nih.gov |

| Physicochemical Property Prediction | Estimating key properties to guide the design of derivatives for specific applications. | ML models are being developed to improve the accuracy of property prediction for fluorinated molecules. blackthorn.ai |

Applications in Advanced Imaging Probes (Excluding Clinical)

The unique properties of the fluorine atom make it an attractive component for the design of advanced imaging probes for non-clinical research applications. frontiersin.orgacs.orgnih.govmdpi.com The fluorine-19 (¹⁹F) isotope has a 100% natural abundance and a distinct NMR signal, making it an excellent nucleus for magnetic resonance imaging (MRI) with virtually no background signal in biological systems. frontiersin.orgacs.org

Future research could explore the use of this compound as a building block for ¹⁹F MRI probes. The alkyne handle would allow for its conjugation to targeting moieties, while the carboxylic acid could be used to modulate solubility or for further chemical modifications.

Furthermore, the introduction of fluorine can influence the photophysical properties of fluorescent molecules. sigmaaldrich.comnih.govnih.govmdpi.com this compound could be incorporated into fluorescent dyes to create probes with tailored properties for various in vitro and cell-based imaging applications.

| Imaging Modality | Potential Application of this compound | Key Advantages of Fluorine |

| ¹⁹F Magnetic Resonance Imaging (MRI) | As a building block for targeted ¹⁹F MRI contrast agents. | No background signal, enabling clear visualization of the probe. frontiersin.orgacs.org |

| Fluorescence Microscopy | As a component of novel fluorophores to study cellular processes. | Can modulate the photophysical properties of the dye and serve as a handle for conjugation. sigmaaldrich.comnih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-Fluorohex-4-ynoic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves fluorination at the β-position of hex-4-ynoic acid derivatives. Key methods include:

- Nucleophilic fluorination : Using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions .

- Cross-coupling reactions : Palladium-catalyzed coupling of fluorinated alkynes with carboxylic acid precursors.

Q. Critical Factors :

- Temperature control (<0°C for DAST reactions to avoid side reactions).

- Solvent selection (e.g., dichloromethane for fluorination stability).

- Yield optimization via iterative purification (e.g., column chromatography, recrystallization).

Data Contradiction Example :

Higher fluorination efficiency reported with Selectfluor® in acetonitrile (85% yield) versus DAST in dichloromethane (60% yield) may arise from solvent polarity effects on transition states .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹⁹F NMR : Confirm fluorination (δ ≈ -120 to -180 ppm for aliphatic C-F bonds).

- ¹H/¹³C NMR : Identify alkyne protons (δ ~2.0–3.0 ppm) and carboxylic acid protons (broad peak at δ ~10–12 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ peak at m/z 145.04 (C₆H₅FO₂).

- IR Spectroscopy : Alkyne stretch (~2100 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Pitfalls : Trace moisture may hydrolyze the fluorinated group, leading to false IR peaks. Use anhydrous sampling.

Q. What stability considerations are critical for storing this compound in laboratory settings?

Answer:

- Temperature : Store at -20°C in airtight containers to prevent thermal decomposition.

- Light Sensitivity : Protect from UV light (amber glass vials recommended).

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the C-F bond.

Data Contradiction Example :

Conflicting reports on shelf life (3 months vs. 6 months) may relate to storage humidity levels. Conduct accelerated stability testing under controlled conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do electronic effects of the fluorine atom influence the reactivity of this compound in Diels-Alder reactions?

Answer: The electron-withdrawing fluorine atom:

- Increases electrophilicity of the alkyne, accelerating dienophile reactivity.

- Stabilizes transition states via inductive effects, lowering activation energy.

Q. Experimental Design :

- Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring).

- Computational modeling (DFT) to map electron density distribution in transition states .

Contradiction Resolution :

Conflicting regioselectivity outcomes (endo vs. exo) in literature may stem from solvent polarity effects on frontier molecular orbitals. Test in polar (DMF) vs. nonpolar (toluene) solvents .

Q. What strategies resolve discrepancies in reported pKa values for this compound?

Answer: Reported pKa values range from 2.8–3.5 due to:

- Measurement Techniques : Potentiometric titration (aqueous) vs. computational predictions (gas phase).

- Solvent Effects : Dielectric constant of medium (e.g., DMSO vs. water).

Q. Methodological Approach :

Q. How can in silico methods predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.

- QSAR Modeling : Correlate substituent electronegativity (fluorine) with IC₅₀ values.

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., BBB permeability).

Data Limitations : False positives may occur if fluorine’s van der Waals radius is inaccurately parameterized. Cross-validate with in vitro assays .

Q. What mechanistic insights explain contradictory cytotoxicity results in cancer cell lines?

Answer: Discrepancies (e.g., IC₅₀ varying 10-fold across studies) may arise from:

- Cell Line Variability : Differential expression of drug transporters (e.g., ABCG2 efflux pumps).

- Metabolic Activation : Cytochrome P450 isoforms converting the compound to active/toxic metabolites.

Q. Experimental Design :

- Use isogenic cell lines (e.g., ABCG2⁺ vs. ABCG2⁻) to isolate efflux effects.

- LC-MS/MS to quantify intracellular metabolite levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.